Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

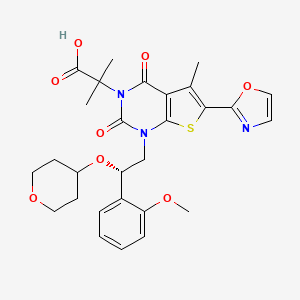

Timentin is a combination of a penicillin antibiotic and a form of clavulanic acid, similar to penicillin . It is used to treat many different infections caused by bacteria, such as urinary tract infections, bone and joint infections, severe vaginal infections, stomach infections, and skin infections . It is a mixture of 15 parts Ticarcillin Disodium and one part Clavulanate Potassium .

Synthesis Analysis

Ticarcillin and Clavulanate Potassium is a combination of a penicillin antibiotic and a form of clavulanic acid . The exact synthesis process is not provided in the search results.Chemical Reactions Analysis

Ticarcillin is an inhibitor of bacterial cell wall synthesis. It inhibits the crosslinking of peptidoglycan by binding and inactivating transpeptidases . This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis

Ticarcillin and clavulanic acid are mixed in a ratio of 15:1 . The appearance is white to off-white to yellow . The pH is 5.5-7.5 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity Against Gram-Negative Bacteria

Timentin exhibits high activity against gram-negative bacteria due to the combination of ticarcillin, a penicillin β-lactam antibiotic, and clavulanate, a β-lactamase inhibitor . This synergy enhances its efficacy, making it a potent choice for targeting resistant strains of gram-negative bacteria.

Agrobacterium-Mediated Plant Transformation

In plant biology, Timentin is used in the regeneration medium to eliminate Agrobacterium following the transformation of foreign DNA into plant cells . This application is crucial for genetic engineering and biotechnology research involving plants.

Antimicrobial Susceptibility Tests (ASTs)

Ticarcillin disodium is utilized in clinical in vitro ASTs to determine the efficacy of antibiotics against various bacterial species . These tests guide medical microbiologists in recommending appropriate antibiotic treatments, thereby optimizing patient care.

Inhibition of β-Lactamase

The clavulanate component of Timentin acts as a β-lactamase inhibitor , protecting ticarcillin from degradation . This property is particularly valuable in the research of bacterial resistance mechanisms and the development of new antibacterial agents.

Pharmaceutical Research

Timentin’s components, ticarcillin and clavulanate, have been studied for their pharmacokinetics and pharmacodynamics . Research in this field focuses on understanding the distribution, metabolism, and excretion of these drugs to improve therapeutic outcomes.

Safety and Toxicology Studies

Studies have shown that Timentin poses no significant hazard in various safety assessments, including reproductive, mutagenic, and cardiovascular studies . This information is essential for the continued use and development of Timentin in clinical settings.

Wirkmechanismus

Target of Action

The primary target of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ticarcillin Disodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the inhibition of cell wall biosynthesis . Clavulanate Potassium is a specific inhibitor of β-lactamase, an enzyme produced by some bacteria that degrades the antibiotic, rendering it ineffective . By inhibiting β-lactamase, Clavulanate Potassium protects Ticarcillin Disodium against inactivation, enhancing its antibacterial activity .

Biochemical Pathways

The affected pathway is the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . By inhibiting this pathway, Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) prevents the cross-linking of peptidoglycan strands, disrupting the bacterial cell wall structure and leading to bacterial cell death .

Pharmacokinetics

Ticarcillin Disodium is widely distributed into tissue, interstitial fluid, pleural fluid, and bile . It is slightly metabolized in the liver . The majority of Ticarcillin Disodium is excreted in the urine . The half-life of Ticarcillin Disodium is approximately 1.1 to 1.2 hours . Clavulanate Potassium is also metabolized in the liver and excreted in the urine . Its half-life is approximately 1.1 to 1.5 hours .

Result of Action

The result of the action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the lysis of the bacterial cell due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can degrade Ticarcillin Disodium, reducing its effectiveness . The addition of clavulanate potassium counteracts this by inhibiting β-lactamase . Furthermore, the drug’s effectiveness can be influenced by the patient’s renal function, as impaired renal function can lead to increased levels of the drug in the body .

Safety and Hazards

Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": ["Ticarcillin", "Clavulanate potassium", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Ticarcillin is reacted with sodium hydroxide to form Ticarcillin sodium salt.", "Step 2: Clavulanate potassium is dissolved in water and added to the Ticarcillin sodium salt solution.", "Step 3: The pH of the reaction mixture is adjusted to 7-8 using hydrochloric acid.", "Step 4: The resulting solution is then concentrated and dried to obtain Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) as a white powder."] } | |

CAS-Nummer |

116876-37-0 |

Molekulargewicht |

N/A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)